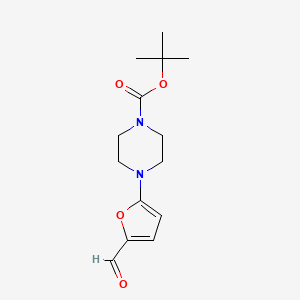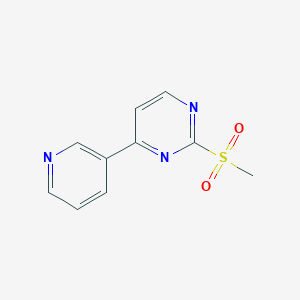![molecular formula C17H25N3O4 B1394293 L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- CAS No. 197237-13-1](/img/structure/B1394293.png)
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-
Descripción general
Descripción
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a leucinamide moiety linked to a phenylmethoxycarbonyl group and a beta-alanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- typically involves the coupling of L-leucinamide with N-[(phenylmethoxy)carbonyl]-beta-alanyl- using peptide coupling reagents. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. This method offers high purity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases, particularly those involving protein misfolding or aggregation.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide
- N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal
Uniqueness
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- is unique due to its specific combination of functional groups and peptide structure. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.
Propiedades
IUPAC Name |
benzyl N-[3-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(2)10-14(16(18)22)20-15(21)8-9-19-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,18,22)(H,19,23)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFWPOMJFUCREU-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


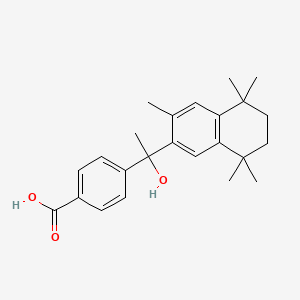
![Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394214.png)
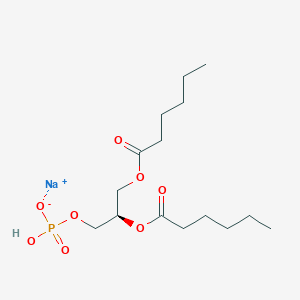
![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394216.png)
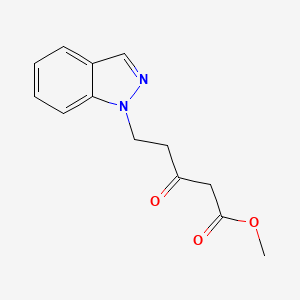
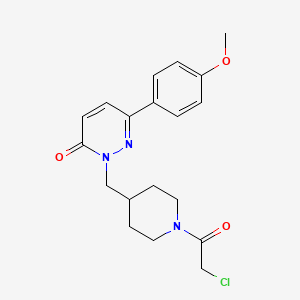
![1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1394220.png)
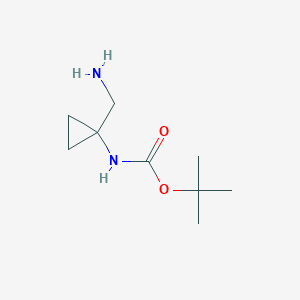
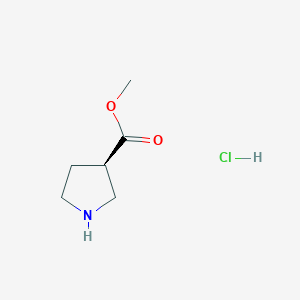
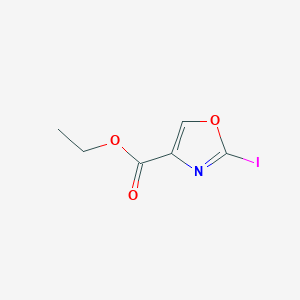
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)
![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)
